![molecular formula C14H11BrF3NO B1434208 N-benzyl-2-bromo-4-(trifluoromethoxy)aniline CAS No. 162712-04-1](/img/structure/B1434208.png)
N-benzyl-2-bromo-4-(trifluoromethoxy)aniline
Overview
Description
N-benzyl-2-bromo-4-(trifluoromethoxy)aniline, also known as BTMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTMA is a halogenated aniline derivative that has been widely used in organic synthesis and medicinal chemistry.
Mechanism of Action
The mechanism of action of N-benzyl-2-bromo-4-(trifluoromethoxy)aniline is not fully understood. However, it has been reported that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Physiologically, this compound has been shown to induce oxidative stress and DNA damage in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-benzyl-2-bromo-4-(trifluoromethoxy)aniline in lab experiments is its unique properties, which make it a versatile building block for organic synthesis. This compound is also relatively easy to synthesize, making it a cost-effective option for lab experiments.
However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been reported to be toxic to both humans and animals, and caution should be exercised when handling this compound.
Future Directions
There are several future directions for research on N-benzyl-2-bromo-4-(trifluoromethoxy)aniline. One area of research is in the development of new synthetic methods for this compound and its derivatives. Another area of research is in the development of new applications for this compound in medicinal chemistry, including the development of new anticancer agents.
In addition, there is a need for further research on the mechanism of action of this compound and its biochemical and physiological effects. This research could lead to the development of new drugs and therapies for various diseases.
Conclusion:
In conclusion, this compound is a halogenated aniline derivative that has gained significant attention in scientific research due to its unique properties. This compound has been widely used in organic synthesis and medicinal chemistry, and has been shown to have antitumor, antifungal, and antibacterial activity. While there are some limitations to using this compound in lab experiments, its versatile properties make it a valuable tool for scientific research. Future research on this compound could lead to the development of new drugs and therapies for various diseases.
Scientific Research Applications
N-benzyl-2-bromo-4-(trifluoromethoxy)aniline has been widely used in scientific research due to its unique properties. One of the major applications of this compound is in organic synthesis. This compound has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
This compound has also been used in medicinal chemistry. It has been reported to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to have antifungal and antibacterial activity.
properties
IUPAC Name |
N-benzyl-2-bromo-4-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3NO/c15-12-8-11(20-14(16,17)18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBCRKFKMNOBTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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